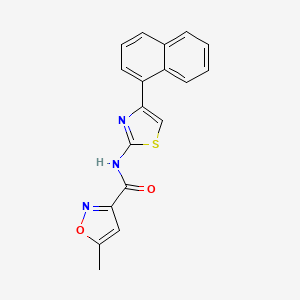
5-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-3-carboxamide” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as members of the ring . They are known to show versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new Betti bases, which are similar to the compound , have been synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in the literature. For example, a compound with the formula C22H16N4O3, FW = 384.39, was found to have a triclinic crystal structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, Betti bases can be synthesized via a modified Mannich reaction of benzaldehyde, ammonia, and naphthalen-2-ols .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, a compound with the formula C22H16N4O3 was found to have a calculated density of 1.388 Mg/m3 .Scientific Research Applications
Synthesis and Structural Characterization
- The compound has been involved in studies for the synthesis and characterization of β-naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones. These compounds, including derivatives with structural similarities to 5-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-3-carboxamide, have been synthesized and analyzed using elemental analysis, FT-IR, 1H NMR, and mass spectral data, demonstrating the compound's role in the development of novel chemical entities with potential biological activities (Arshad et al., 2019).
Biological Activities and Applications
- Anticonvulsant Activity : Compounds structurally related to this compound have been evaluated for anticonvulsant activity using MES and chemoshock (scPTZ) seizure tests. Notably, certain derivatives exhibited significant activity, suggesting potential applications in developing anticonvulsant therapies (Arshad et al., 2019).
- Anticancer Evaluation : Derivatives of the compound have been studied for their anticancer properties. One study involved the synthesis, characterization, and in vitro anticancer evaluation of certain naphthalene derivatives against various cancer cell lines, indicating potential applications in cancer treatment (Salahuddin et al., 2014).
- Antimicrobial and Antiproliferative Activities : Research has also explored the synthesis of thiazolyl pyrazoline derivatives with antimicrobial and antiproliferative activities. These studies highlight the compound's relevance in developing new agents against microbial infections and cancer (Mansour et al., 2020).
Chemical Reactivity and Mechanistic Studies
- Synthetic Chemistry : Investigations into the synthetic pathways and chemical reactivity of naphthalene and thiazole derivatives have been conducted to understand the mechanistic aspects of their formation and potential for diversification in chemical synthesis (Aleksandrov et al., 2017).
Mechanism of Action
Thiazoles
are a class of organic compounds that include a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Future Directions
Properties
IUPAC Name |
5-methyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-9-15(21-23-11)17(22)20-18-19-16(10-24-18)14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXOXSMBLLIMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
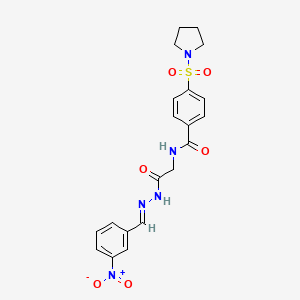
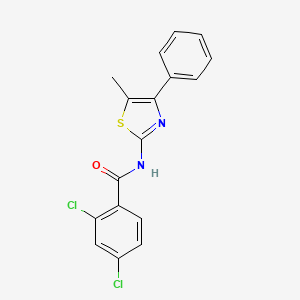

![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile](/img/structure/B2685067.png)

![2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B2685071.png)
![3,6-dichloro-N-[2-(2,6-difluorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2685072.png)
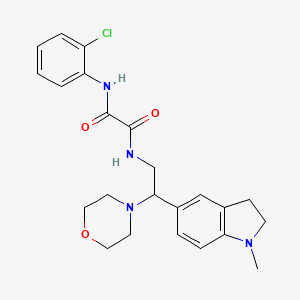
![8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685074.png)
![ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
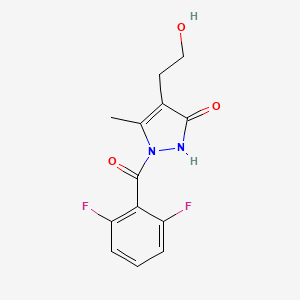


![N-(3-chloro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2685086.png)
